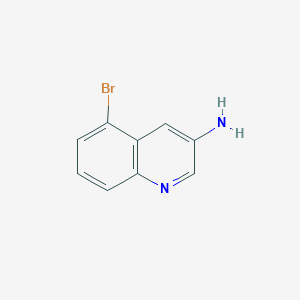

5-Bromoquinolin-3-amine

Vue d'ensemble

Description

5-Bromoquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position on the quinoline ring. Quinoline derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Mécanisme D'action

Target of Action

Quinoline compounds, to which 5-bromoquinolin-3-amine belongs, are known to interact with a variety of biological targets, playing a major role in medicinal chemistry .

Mode of Action

Quinoline compounds generally interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Quinoline compounds are known to influence a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of quinoline compounds can vary widely, depending on factors such as the compound’s structure and the route of administration .

Result of Action

Quinoline compounds are known to have a wide range of biological and pharmaceutical activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-3-amine typically involves the bromination of quinoline derivatives followed by amination. One common method includes the bromination of 5-aminoquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, a method for preparing 5-Bromoquinoline includes adding a catalyst and 2-bromoaniline to dilute sulfuric acid, controlling the temperature at 140-145°C, and conducting a dehydration reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromoquinolin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the amine group to form different functionalized compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromoquinolin-3-amine has been investigated for its potential therapeutic applications due to its structural similarity to other bioactive quinoline derivatives. The following applications are notable:

- Antimicrobial Activity : Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. For instance, studies have shown that modifications on the quinoline ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that compounds with a quinoline structure can act as inhibitors of specific kinases involved in cancer progression. This compound has been explored as a potential scaffold for developing selective Raf kinase inhibitors, showing promise in targeting tumor cells effectively .

- Antimalarial Activity : Quinoline derivatives are well-known for their antimalarial properties. This compound may contribute to the development of new antimalarial drugs by modifying existing structures to improve efficacy against resistant strains of malaria .

Case Study: Anticancer Activity

A study focused on synthesizing novel derivatives based on this compound revealed that certain modifications led to enhanced selectivity and potency against specific cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating significant potential for further development into therapeutic agents .

Agrochemicals

The compound's applications extend beyond medicinal chemistry into the field of agrochemicals:

- Pesticides and Herbicides : Quinoline derivatives have been utilized in developing pesticides due to their ability to disrupt biological processes in pests. This compound has shown effectiveness in preliminary studies as a potential herbicide, targeting specific pathways in plant growth regulation .

Materials Science

This compound also finds applications in materials science:

- OLEDs (Organic Light Emitting Diodes) : The compound has been explored as a ligand in the synthesis of phosphorescent complexes used in OLEDs. Its electronic properties make it suitable for enhancing light emission efficiency .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer agents | Inhibits specific kinases; induces apoptosis | |

| Antimalarial drugs | Potential efficacy against resistant malaria strains | |

| Agrochemicals | Herbicides | Disruption of pest biological processes |

| Materials Science | OLEDs | Enhances light emission efficiency |

Synthesis and Methodology

The synthesis of this compound typically involves several methodologies that allow for the introduction of functional groups necessary for its bioactivity:

Comparaison Avec Des Composés Similaires

5-Aminoquinoline: Similar structure but lacks the bromine atom.

5-Chloroquinolin-3-amine: Similar structure with a chlorine atom instead of bromine.

Quinolin-3-amine: Lacks the halogen substitution.

Uniqueness: 5-Bromoquinolin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the amine group provides sites for further functionalization .

Activité Biologique

5-Bromoquinolin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 5-position and an amino group at the 3-position. The molecular formula is , with a molecular weight of approximately 212.06 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Mycobacterium bovis BCG, revealing a minimum inhibitory concentration (MIC) of 6.25 µM under aerobic conditions . The compound's activity suggests potential as an anti-mycobacterial agent, particularly in treating dormant infections.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. Notably, it demonstrated cytotoxic effects in Rhabdomyosarcoma cell lines (RD cells), with a half-maximal effective concentration (EC50) significantly lower than that of control compounds . The selectivity index (SI), calculated as the ratio of CC50 (the concentration that inhibits cell viability by 50%) to EC50, indicates a promising therapeutic window for this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|

| Rhabdomyosarcoma | 15 | 200 | 13.33 |

| Jurkat T-cells | 20 | 150 | 7.50 |

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. In studies involving Jurkat cells, treatment with varying concentrations of the compound led to significant alterations in cell cycle distribution, particularly increasing the sub-G1 phase population indicative of apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the quinoline scaffold can significantly impact biological activity. For instance, substituents at different positions on the quinoline ring influence both antimicrobial and anticancer efficacy. The introduction of electron-withdrawing groups generally enhances activity by improving lipophilicity and binding affinity to biological targets.

Table 2: Structure-Activity Relationships for Quinoline Derivatives

| Compound | Substituent Position | Activity Type | MIC (µM) |

|---|---|---|---|

| Compound A | 2 | Antimicrobial | 6.25 |

| Compound B | 4 | Anticancer | 15 |

| Compound C | 5 | Antimycobacterial | 10 |

Case Studies

- Antimycobacterial Activity : A study highlighted that derivatives based on quinoline structures, including this compound, exhibited promising anti-dormant mycobacterial activity, suggesting their potential in treating tuberculosis .

- Anticancer Efficacy : In vivo studies using murine models demonstrated that administration of the compound led to significant tumor size reduction compared to controls, reinforcing its potential as an anticancer agent .

Propriétés

IUPAC Name |

5-bromoquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPSXXBKGUKLER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856848 | |

| Record name | 5-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330754-37-4 | |

| Record name | 3-Quinolinamine, 5-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330754-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.